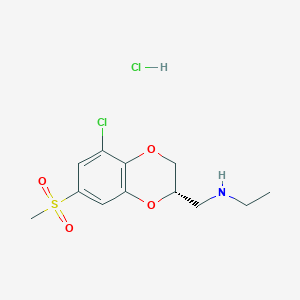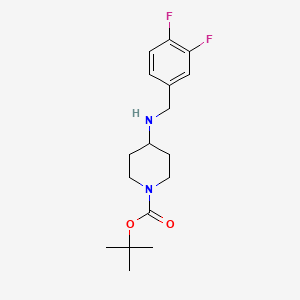
tert-Butyl 4-(3,4-difluorobenzylamino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 4-(3,4-difluorobenzylamino)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as TB-DfBP, and it belongs to the class of piperidine-based compounds that have been extensively studied for their pharmacological properties.
Scientific Research Applications
Synthetic Pathways and Industrial Applications
The compound tert-Butyl 4-(3,4-difluorobenzylamino)piperidine-1-carboxylate is a significant intermediate in the synthesis of complex molecules, such as vandetanib, a therapeutic agent used in the treatment of certain types of cancer. Research highlights various synthetic routes to optimize the production process of such intermediates for industrial scalability. One study reviewed the synthetic routes of vandetanib, analyzing different pathways to identify a method with favorable yield and commercial value, which involves key steps like substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination (W. Mi, 2015).
Asymmetric Synthesis and Chirality
Chiral sulfinamides, including derivatives related to this compound, have been extensively used in the stereoselective synthesis of amines and N-heterocycles. These compounds serve as chiral auxiliaries in asymmetric synthesis, offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. Such molecules are crucial in the structural motif of many natural products and therapeutically relevant compounds (R. Philip et al., 2020).
Environmental Impact and Treatment Technologies
Studies have also focused on the environmental aspects of related chemical compounds, such as synthetic phenolic antioxidants (SPAs), which include derivatives of tert-butyl compounds. These studies address their environmental occurrence, human exposure, and toxicity, providing a foundation for understanding the ecological footprint of chemical manufacturing and usage. Research suggests investigating contamination behaviors, toxicity effects, and the development of SPAs with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).
Application in Nonchromatographic Bioseparation Processes
The versatility of tert-butyl-based compounds extends to bioseparation processes, such as three-phase partitioning (TPP), which has been applied to the extraction, separation, and purification of bioactive molecules. This nonchromatographic technique underscores the role of tert-butyl derivatives in enhancing the efficiency and selectivity of bioseparation, highlighting their application in food, cosmetics, and medicine (Jingkun Yan et al., 2018).
properties
IUPAC Name |
tert-butyl 4-[(3,4-difluorophenyl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)21-8-6-13(7-9-21)20-11-12-4-5-14(18)15(19)10-12/h4-5,10,13,20H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGZIVDTHVUGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

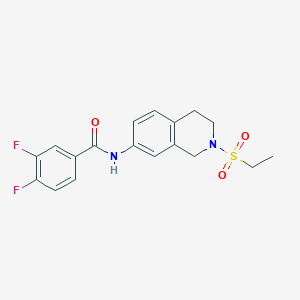
![Ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate](/img/structure/B2445443.png)
![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide](/img/structure/B2445445.png)
![N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2445446.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide](/img/structure/B2445447.png)
![N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2445448.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2445449.png)
![ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2445450.png)
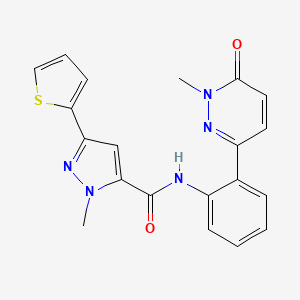
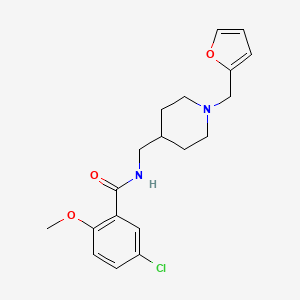
![5-bromo-2-furancarboxylic acid [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] ester](/img/structure/B2445457.png)
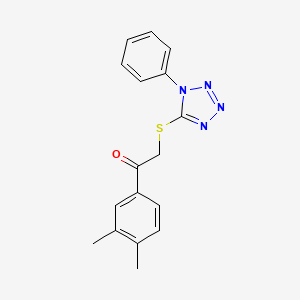
![5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline](/img/no-structure.png)
